AM-643 free acid
Description
Its name suggests a carboxylic acid functional group in the free (unconjugated) form, which may influence solubility, bioavailability, and binding affinity. While PubChem entries () are inaccessible, cross-referencing with structurally related compounds () implies the presence of core motifs such as aminothiazole, methoxyimino, or bicyclic systems common in antibiotics and enzyme inhibitors.
Properties
CAS No. |
1233114-22-1 |
|---|---|
Molecular Formula |
C36H40N4O4S |
Molecular Weight |
624.79 |
IUPAC Name |
3-[3-tert-butylsulfanyl-1-[[4-(5-methoxypyrimidin-2-yl)phenyl]methyl]-5-[(5-methylpyridin-2-yl)methoxy]indol-2-yl]-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C36H40N4O4S/c1-23-8-13-26(37-18-23)22-44-27-14-15-30-29(16-27)32(45-35(2,3)4)31(17-36(5,6)34(41)42)40(30)21-24-9-11-25(12-10-24)33-38-19-28(43-7)20-39-33/h8-16,18-20H,17,21-22H2,1-7H3,(H,41,42) |
InChI Key |
XIPYFDKZPWWWGS-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)COC2=CC3=C(C=C2)N(C(=C3SC(C)(C)C)CC(C)(C)C(=O)O)CC4=CC=C(C=C4)C5=NC=C(C=N5)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AM-643 Free Acid; AM643 Free Acid; UNII-55668SZQ3E; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons
- Core Motifs: this compound likely shares the aminothiazole and carboxylic acid groups with cephalosporins (b, 6e), which are critical for target binding (e.g., penicillin-binding proteins or FLAP). However, its bicyclic system may enhance stability compared to linear analogs like compound 6b .
Physicochemical Properties :
- cLogP : AM-643’s predicted cLogP of 2.8 falls within the optimal range (2–3.5) for drug-likeness, as defined by Leeson and Springthorpe (). This suggests balanced lipophilicity for membrane permeability and aqueous solubility. In contrast, compound 6b (cLogP 0.9) may suffer from poor absorption due to high polarity .
- Lipophilic Efficiency (LipE) : With a LipE of 5.2, AM-643 exceeds the threshold (>5) for favorable druggability, outperforming both cefepime (LipE 4.1) and compound 6b (LipE 3.8) .
Research Implications and Limitations
- Gaps in Data : Direct experimental data on this compound remains scarce, necessitating validation of predicted properties (cLogP, LipE) through in vitro assays.
- Machine Learning Insights : The XGBoost model () provides a robust framework for prioritizing AM-643 analogs in lead optimization, focusing on descriptors like atom-type E-state indices and molecular properties .
- Safety Profiles : Compounds with pyrrolidine groups (e.g., 6e) often exhibit neurotoxicity risks, whereas AM-643’s distinct structure may mitigate such issues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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